molecular formula C21H23N5O2 B2817131 (3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034616-83-4

(3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2817131
CAS No.: 2034616-83-4
M. Wt: 377.448
InChI Key: DUIXXPIUYVRYDK-UHFFFAOYSA-N
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Description

(3-(1H-pyrazol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications

Anxiolytic-Like Effects of Pyrazolyl Compounds

A study on a new compound with a pyrazolyl structure, similar to the pyrazole moiety in the target compound, highlighted its anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017). This research suggests that pyrazolyl-bearing compounds might have potential applications in anxiety disorder treatments by targeting specific neural pathways.

Pharmacokinetics of Complex Molecules

Research on the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans provided insights into the absorption, metabolism, excretion, and characterization of unusual metabolites (Liu et al., 2017). While not directly related to the target compound, this study illustrates the complexity of studying the pharmacokinetics of novel compounds with potential therapeutic applications.

Nociceptin/Orphanin FQ Peptide Receptor Antagonism

A novel orally bioavailable NOP antagonist was evaluated for therapeutic benefits in obesity, eating disorders, and depression, showcasing the process of studying receptor occupancy and the potential therapeutic applications of receptor antagonists (Raddad et al., 2016). This research path might be relevant for compounds designed to interact with specific receptors for therapeutic purposes.

Metabolism of HIV-1 Protease Inhibitors

The metabolism of L-735,524, an HIV-1 protease inhibitor, was studied to understand its major metabolic pathways, offering a glimpse into the research required to understand how complex molecules are processed in the human body (Balani et al., 1995). Although the target compound is not an HIV-1 protease inhibitor, the methodologies for studying metabolism can be applied to a wide range of compounds.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole and imidazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit various modes of action depending on their chemical structure and the biological target they interact with . For instance, some pyrazole derivatives have been reported to inhibit enzyme activity, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

For instance, some pyrazole derivatives have been reported to inhibit the synthesis of certain proteins or interfere with signal transduction pathways .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been reported to exhibit various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s worth noting that factors such as ph, temperature, and the presence of other substances can significantly influence the action and stability of a compound .

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-15-13-20(24-16(2)23-15)28-19-7-11-25(12-8-19)21(27)17-5-3-6-18(14-17)26-10-4-9-22-26/h3-6,9-10,13-14,19H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIXXPIUYVRYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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